![molecular formula C26H29N5O2 B2473096 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 578719-37-6](/img/structure/B2473096.png)
8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione, also known as DBM or roscovitine, is a purine derivative that has been extensively studied for its potential therapeutic applications in various diseases. DBM is a potent inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, making it a promising candidate for cancer therapy. In addition, DBM has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione exerts its effects by inhibiting CDKs, which are key regulators of the cell cycle. CDKs are activated by binding to cyclins, which promote cell cycle progression. By inhibiting CDKs, 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione can lead to cell cycle arrest and apoptosis. In addition, 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione has been shown to inhibit other kinases, such as glycogen synthase kinase 3β (GSK-3β), which is involved in the regulation of various cellular processes, including cell survival and proliferation.
Biochemical and physiological effects:
8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione has been shown to have various biochemical and physiological effects. In cancer cells, 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione has been shown to induce cell cycle arrest and apoptosis. In addition, 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. In neurodegenerative diseases, 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione has been shown to have neuroprotective effects by inhibiting CDKs and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione has several advantages for lab experiments. It is a potent and selective inhibitor of CDKs, making it a useful tool for studying the role of CDKs in various cellular processes. In addition, 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione has been extensively studied, and its mechanism of action is well understood. However, 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione also has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires several steps. In addition, 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione has low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione. In cancer research, 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione could be further investigated for its potential use in combination with other chemotherapeutic agents. In addition, the use of 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione as a radiosensitizer could also be explored. In neurodegenerative diseases, 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione could be investigated for its potential use in combination with other neuroprotective agents. Finally, the development of more potent and selective CDK inhibitors could also be a future direction for research in this area.
Conclusion:
In conclusion, 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a promising compound that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action as a CDK inhibitor has been well characterized, and it has shown promising results in both cancer and neurodegenerative disease research. While 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione has several advantages for lab experiments, its limitations should also be considered. Future research on 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione could focus on its use in combination with other agents or the development of more potent and selective CDK inhibitors.
Métodos De Síntesis
8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione can be synthesized through a multi-step process starting with commercially available 7-bromo-1,3-dimethylxanthine. The synthesis involves the reaction of 7-bromo-1,3-dimethylxanthine with benzylamine to form 8-benzylamino-1,3-dimethylxanthine. This intermediate is then reacted with formaldehyde and hydrogen chloride to form 8-(dibenzylamino)methyl-1,3-dimethylxanthine. Finally, the compound is oxidized with potassium permanganate to yield 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione.
Aplicaciones Científicas De Investigación
8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione has been shown to inhibit CDKs, which are overexpressed in many types of cancer. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione a promising candidate for cancer therapy. 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In these diseases, CDKs are thought to play a role in the pathogenesis, making 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione a potential therapeutic agent.
Propiedades
IUPAC Name |
8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-19(2)15-31-22(27-24-23(31)25(32)29(4)26(33)28(24)3)18-30(16-20-11-7-5-8-12-20)17-21-13-9-6-10-14-21/h5-14H,1,15-18H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKVMAIZDKCDPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

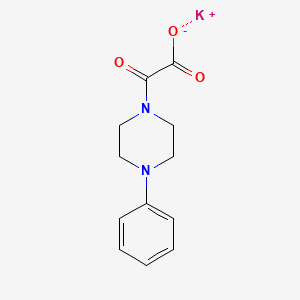
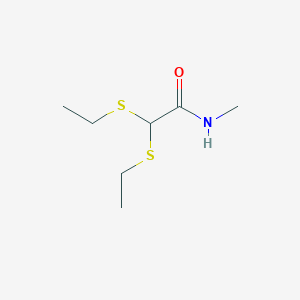
![(1R,5S)-8-((2-ethoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2473019.png)
![5-Fluoro-N-[(2-methoxypyridin-4-yl)methyl]-4-methylpyridine-2-carboxamide](/img/structure/B2473021.png)
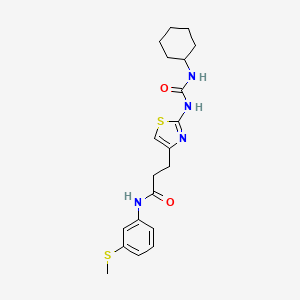
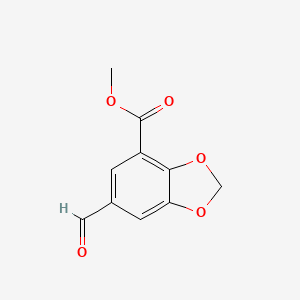
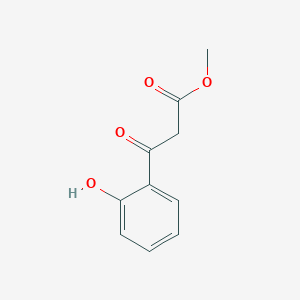
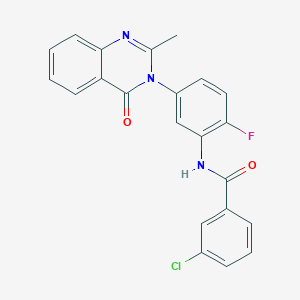
![3-(Benzenesulfonyl)-6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2473028.png)

![N-(3-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2473030.png)
![[(3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/no-structure.png)
![8-[(3,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2473035.png)
![2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2473036.png)